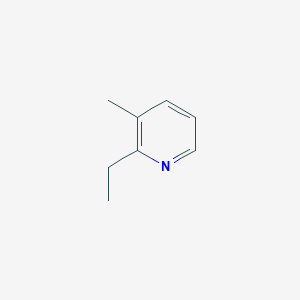

2-Ethyl-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKZKUSQFCXEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423810 | |

| Record name | 2-ethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56986-88-0 | |

| Record name | 2-ethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Ethyl-3-methylpyridine

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a substituted pyridine (B92270) derivative of interest in pharmaceutical and materials science research. The document outlines the prevalent synthetic strategies, including the Chichibabin reaction and multi-step synthetic routes, offering detailed experimental protocols and quantitative data to support laboratory-scale and industrial production considerations.

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, remains a cornerstone for the industrial production of pyridines and their derivatives.[1] This method involves the condensation reaction of aldehydes and ketones with ammonia (B1221849) or an ammonia source, typically at elevated temperatures and pressures, often in the presence of a catalyst.[1] For the synthesis of this compound, a combination of propanal and diethyl ketone with ammonia would be the logical starting materials.

General Reaction Pathway

The overall transformation for the synthesis of this compound via the Chichibabin reaction can be depicted as follows:

Figure 1: General Chichibabin synthesis of this compound.

Experimental Protocol (General Procedure)

While specific experimental data for the direct synthesis of this compound via the Chichibabin reaction is not extensively detailed in publicly available literature, a general protocol can be extrapolated from the synthesis of related alkylpyridines, such as 5-ethyl-2-methylpyridine (B142974).[2]

Materials:

-

Propanal

-

Diethyl ketone

-

Aqueous Ammonia (25-30%) or an ammonium (B1175870) salt (e.g., ammonium acetate)

-

Catalyst (e.g., alumina (B75360), silica-alumina)[1]

-

High-pressure autoclave reactor

Procedure:

-

The high-pressure autoclave is charged with propanal, diethyl ketone, and an aqueous ammonia solution or an ammonium salt. The molar ratio of aldehydes/ketone to ammonia is a critical parameter and typically ranges from 1:3 to 1:10.

-

A heterogeneous catalyst, such as alumina or silica-alumina, is added to the reaction mixture.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

The mixture is heated to a temperature in the range of 200-300°C and pressurized to 10-20 MPa.[3]

-

The reaction is allowed to proceed for several hours with continuous stirring.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is transferred to a separatory funnel. The organic layer containing the crude product is separated from the aqueous layer.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate) and filtered.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Temperature | 200-300 °C | [3] |

| Pressure | 10-20 MPa | [3] |

| Catalyst | Alumina, Silica-Alumina | [1] |

| Reported Yield (for 5-ethyl-2-methylpyridine) | ~70% | [3] |

Table 1: Typical Reaction Conditions for Chichibabin Pyridine Synthesis.

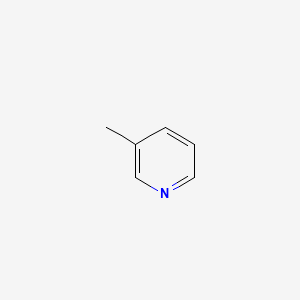

Multi-step Synthesis from 3-Methylpyridine (B133936)

An alternative approach to this compound involves the functionalization of a pre-existing pyridine ring. A plausible route starts with the commercially available 3-methylpyridine. This pathway would involve the introduction of an ethyl group at the 2-position.

Proposed Synthetic Pathway

This synthetic route can be visualized as a two-step process: metalation of 3-methylpyridine followed by alkylation.

Figure 2: Proposed multi-step synthesis from 3-methylpyridine.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the metalation and alkylation of pyridine derivatives.[4]

Materials:

-

3-Methylpyridine

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in an appropriate solvent (e.g., THF, diethyl ether)

-

Ethyl iodide or ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

Procedure:

-

A solution of 3-methylpyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A solution of n-BuLi or LDA is added dropwise to the cooled 3-methylpyridine solution with vigorous stirring. The reaction mixture is stirred at this temperature for a specified period to ensure complete metalation.

-

Ethyl iodide or ethyl bromide is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to stir at low temperature for several hours and then gradually warmed to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica (B1680970) gel or by distillation.

Anticipated Quantitative Data

The yields for such reactions are highly dependent on the specific substrate and reaction conditions. For the metalation and alkylation of similar pyridine derivatives, yields can vary significantly.

| Parameter | Condition |

| Metalating Agent | n-Butyllithium or LDA |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C to room temperature |

| Alkylating Agent | Ethyl iodide or Ethyl bromide |

| Anticipated Yield | Variable, optimization required |

Table 2: Proposed Conditions for Multi-step Synthesis.

Synthesis via [4+2] Cycloaddition Reactions

Modern synthetic methodologies, such as [4+2] cycloaddition (Diels-Alder) reactions of 1-azadienes, offer a powerful and regioselective route to highly substituted pyridines.[5] This approach would involve the reaction of a suitably substituted 1-azadiene with an appropriate dienophile.

General Reaction Scheme

The synthesis of this compound via a hetero-Diels-Alder reaction could be envisioned as follows:

Figure 3: [4+2] Cycloaddition pathway to this compound.

Experimental Considerations

The successful implementation of this pathway would require the synthesis of a specific 1-azadiene precursor, for example, one derived from propanal and an amine, which would then react with an alkyne or an enamine dienophile. The subsequent dihydropyridine intermediate would then need to be aromatized to yield the final product. While powerful, this method is often more suited for laboratory-scale synthesis of complex pyridine derivatives rather than large-scale industrial production due to the potential multi-step nature of preparing the starting materials. Quantitative data for this specific transformation is not available in the literature and would require experimental determination.

Conclusion

The synthesis of this compound can be approached through several strategic pathways. The Chichibabin reaction represents a classical and industrially viable method, although specific optimization for this particular isomer is required. Multi-step syntheses starting from functionalized pyridines offer an alternative route that may provide greater control over regioselectivity, but often with lower overall yields and at a higher cost. Modern cycloaddition strategies present elegant solutions for the construction of the pyridine ring with high substitution patterns, though they may be more complex to execute on a large scale. The choice of the optimal synthesis pathway will ultimately depend on the desired scale of production, purity requirements, and the availability of starting materials. Further research and development are needed to establish detailed and optimized protocols for the efficient synthesis of this compound.

References

- 1. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Formation Mechanism of 2-Ethyl-3-methylpyridine

This technical guide provides a comprehensive overview of the formation mechanism of 2-ethyl-3-methylpyridine, a substituted pyridine (B92270) derivative of interest to researchers, scientists, and professionals in drug development. The primary focus is on the Chichibabin pyridine synthesis, the most common and industrially relevant method for the formation of such heterocyclic compounds.

Core Mechanism: The Chichibabin Pyridine Synthesis

The formation of this compound is best understood through the lens of the Chichibabin pyridine synthesis, a versatile method first reported by Aleksei Chichibabin in 1924.[1][2] This reaction facilitates the synthesis of pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849).[1][2] The general mechanism involves a series of fundamental organic reactions, including imine synthesis, base-catalyzed aldol (B89426) condensations, and Michael reactions.[2]

For the specific synthesis of this compound, a plausible combination of precursors would be acetaldehyde (B116499) and propionaldehyde (B47417) in the presence of ammonia. The overall reaction stoichiometry would involve two equivalents of acetaldehyde and one equivalent of propionaldehyde reacting with one equivalent of ammonia.

Proposed Step-by-Step Reaction Pathway

The formation of this compound from acetaldehyde, propionaldehyde, and ammonia is proposed to proceed through the following key steps:

-

Imine Formation: Both acetaldehyde and propionaldehyde react with ammonia to form their respective imines: ethylideneimine and propylideneimine.

-

Aldol Condensation: Ethylideneimine can undergo a self-condensation reaction, analogous to an aldol condensation, to form an α,β-unsaturated imine.

-

Michael Addition: Propylideneimine can then act as a Michael donor and add to the α,β-unsaturated imine formed in the previous step.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration to form a dihydropyridine (B1217469) intermediate.

-

Aromatization: The dihydropyridine intermediate is then oxidized to the aromatic this compound. The oxidizing agent in these gas-phase reactions is often considered to be one of the carbonyl compounds or imines, which is in turn reduced.

Below is a diagram illustrating the proposed reaction pathway for the formation of this compound.

Quantitative Data Summary

| Product(s) | Precursors | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2- & 4-Methylpyridine | Acetaldehyde, Ammonia | Modified Alumina (B75360) or Silica (B1680970) | 350-500 | Not specified | [2] |

| 3-Methylpyridine | Acrolein, Propionaldehyde, Ammonia | Modified Alumina or Silica | 350-500 | Not specified | [2] |

| 5-Ethyl-2-methylpyridine | Paraldehyde, Ammonia | Modified Alumina or Silica | 350-500 | Not specified | [2] |

| 2-Ethylpyridine | 2-Methylpyridine, Methanol | SiO₂ and metal oxides | 300-500 | 93 (selectivity) | [3] |

| 2-Methylpyridine | Acrylonitrile, Acetone | Not specified | Not specified | Not specified | [2] |

Table 1: Summary of reaction conditions for the synthesis of various alkylpyridines.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly provided in the search results. However, a general procedure for the gas-phase Chichibabin synthesis and a specific example for the liquid-phase synthesis of a related compound can be outlined.

General Gas-Phase Catalytic Synthesis of Alkylpyridines

This protocol is a generalized procedure based on the industrial synthesis of pyridines.[1][2]

-

Catalyst Preparation: A modified alumina (Al₂O₃) or silica (SiO₂) catalyst is prepared and packed into a fixed-bed reactor.

-

Reactant Preparation: A gaseous mixture of the desired aldehydes (e.g., acetaldehyde and propionaldehyde) and ammonia is prepared in the appropriate molar ratio.

-

Reaction: The reactant gas mixture is passed over the heated catalyst bed. The reaction temperature is typically maintained between 350-500 °C.

-

Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.

-

Purification: The condensed liquid is then subjected to fractional distillation to separate the desired alkylpyridine from unreacted starting materials, byproducts, and water.

Liquid-Phase Synthesis of 5-Ethyl-2-methylpyridine

The following is a representative protocol for the synthesis of a structurally related alkylpyridine.

-

Reaction Setup: A high-pressure steel reaction vessel is charged with paraldehyde, 28% aqueous ammonium (B1175870) hydroxide, and a catalytic amount of ammonium acetate.

-

Heating: The sealed vessel is heated to approximately 230 °C with continuous agitation for a specified period (e.g., 1 hour). The pressure will typically range from 800 to 3000 psi.

-

Workup: After cooling, the reaction mixture, which consists of two layers, is separated. The aqueous layer is extracted with an organic solvent (e.g., chloroform).

-

Isolation and Purification: The organic layers are combined, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine.

Below is a diagram illustrating a general experimental workflow for the Chichibabin synthesis.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-Ethyl-3-methylpyridine. The document is structured to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of chemical behavior. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for synthesis and purification are provided, alongside diagrams illustrating key reactivity pathways and experimental workflows generated using Graphviz (DOT language).

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₈H₁₁N.[1][2] Its physical and chemical properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][3] |

| CAS Number | 56986-88-0 | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC1=C(C=CC=N1)C | [1] |

| InChI | InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | [1][2] |

| Boiling Point | 174.8 °C (at 760 mmHg, estimated) | [3] |

| Flash Point | 55.5 °C (132.0 °F, closed cup, estimated) | [3] |

| logP (Octanol/Water) | 2.148 (estimated) | [3] |

| Water Solubility | 18,030 mg/L at 25 °C (estimated) | [3] |

| Vapor Pressure | 1.586 mmHg at 25 °C (estimated) | [3] |

| Kovats Retention Index | 1033 (Semi-standard non-polar) | [1] |

| Appearance | Colorless to yellow liquid (for similar isomers) | [4] |

Chemical Reactivity

The reactivity of this compound is governed by three main features: the electron-deficient pyridine ring, the nucleophilic nitrogen atom, and the reactive C-H bonds of the alkyl substituents.

Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution

Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[5][6] Reactions require harsh conditions, and substitution preferentially occurs at the C-3 and C-5 positions, which are the most electron-rich carbons in the ring.[6][7][8] Attack at the C-2, C-4, or C-6 positions is disfavored because it leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom.[7]

-

Nitration and Sulfonation: Direct nitration and sulfonation of pyridine are sluggish and require forcing conditions.[5][6] For instance, nitration may require nitronium tetrafluoroborate (B81430) (NO₂BF₄).[5]

-

Halogenation: Bromination and chlorination can proceed, but often require high temperatures.[5]

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation typically fail as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.[5][6]

Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.

-

Reaction with Acids: It readily reacts with acids to form pyridinium (B92312) salts.[5]

-

Alkylation: The nitrogen can be alkylated by alkyl halides.[5]

-

Oxidation: The nitrogen can be oxidized to a pyridine N-oxide using peracids. This N-oxide can then be used to facilitate electrophilic substitution at the 2- and 4-positions, after which the oxygen can be removed.[5]

Reactivity of the Alkyl Substituents

The alkyl groups on the pyridine ring, particularly the one at the C-2 position, exhibit enhanced reactivity due to the electron-withdrawing nature of the ring. The protons on the α-carbon of the 2-ethyl group are acidic and can be removed by strong bases.[9]

-

Deprotonation and Alkylation: The α-protons of the 2-ethyl group can be abstracted by strong bases like organolithium reagents to form a carbanion. This nucleophile can then react with various electrophiles, allowing for further functionalization.[9]

-

Oxidation: The alkyl groups can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ or HNO₃).[10][11][12] The ethyl group at the 2-position is particularly susceptible to oxidative transformation.[13][14]

-

C(sp³)–H Functionalization: Recent methodologies have enabled direct functionalization of the α-C-H bonds of 2-alkylpyridines. This includes reactions like phosphorus-catalyzed amination and base-free allylation with Morita-Baylis-Hillman carbonates.[15][16][17]

The general reactivity of this compound is summarized in the diagram below.

References

- 1. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2-ethyl-3-methyl pyridine, 56986-88-0 [thegoodscentscompany.com]

- 4. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 14. researchgate.net [researchgate.net]

- 15. Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement [beilstein-journals.org]

An In-depth Technical Guide on the Spectroscopic Data of 2-Ethyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethyl-3-methylpyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this document outlines the predicted spectral characteristics based on the analysis of its chemical structure and comparison with closely related compounds. Detailed experimental protocols for acquiring such data are also provided.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous pyridine (B92270) derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.2 - 8.4 | d | ~5 |

| H-4 (Pyridine) | 7.3 - 7.5 | d | ~7-8 |

| H-5 (Pyridine) | 6.9 - 7.1 | dd | ~5, ~7-8 |

| -CH₂- (Ethyl) | 2.6 - 2.8 | q | ~7.5 |

| -CH₃ (Methyl) | 2.2 - 2.4 | s | - |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 162 |

| C-6 (Pyridine) | 147 - 150 |

| C-4 (Pyridine) | 135 - 138 |

| C-3 (Pyridine) | 130 - 133 |

| C-5 (Pyridine) | 121 - 124 |

| -CH₂- (Ethyl) | 23 - 27 |

| -CH₃ (Methyl) | 17 - 20 |

| -CH₃ (Ethyl) | 13 - 16 |

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H Stretch (Aromatic) | Medium |

| 2975-2850 | C-H Stretch (Aliphatic) | Strong |

| 1600-1580 | C=C Stretch (Pyridine Ring) | Medium-Strong |

| 1500-1400 | C=C Stretch (Pyridine Ring) | Medium-Strong |

| 1465-1450 | C-H Bend (Aliphatic) | Medium |

| 850-750 | C-H Out-of-plane Bend (Aromatic) | Strong |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 121 | [M]⁺ (Molecular Ion) |

| 106 | [M - CH₃]⁺ |

| 93 | [M - C₂H₄]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is used.

-

¹H NMR Acquisition:

-

Experiment: A standard 1D proton experiment is performed.

-

Temperature: The sample is maintained at a constant temperature, typically 25 °C.

-

Number of Scans: 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

¹³C NMR Acquisition:

-

Experiment: A proton-decoupled 1D carbon experiment (e.g., DEPTQ) is performed.

-

Temperature: The sample is maintained at a constant temperature, typically 25 °C.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatograph (GC) for sample introduction and separation.

-

Sample Introduction (GC-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5).

-

-

Ionization (EI):

-

The separated compound enters the ion source where it is bombarded with a beam of electrons, typically at an energy of 70 eV.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

An In-depth Technical Guide to 2-Ethyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-3-methylpyridine, detailing its chemical identifiers, physicochemical properties, and potential synthesis routes. While specific experimental data and direct applications in drug development for this particular isomer are limited in publicly available literature, this document contextualizes its relevance as a pyridine (B92270) derivative and a potential building block in medicinal chemistry.

Core Identifiers for this compound

This compound is a substituted pyridine, a class of heterocyclic aromatic compounds that are foundational scaffolds in numerous pharmaceuticals and agrochemicals. Accurate identification is crucial for research and development.

| Identifier | Value |

| CAS Number | 56986-88-0[1] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C8H11N[1][2][3] |

| Molecular Weight | 121.18 g/mol [2] |

| InChI | InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3[2][3] |

| InChIKey | FTKZKUSQFCXEEL-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CCC1=C(C=CC=N1)C[2] |

| DSSTox Substance ID | DTXSID40423810[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. The data presented below is a combination of experimental and estimated values.

| Property | Value | Source |

| Kovats Retention Index (Semi-standard non-polar) | 1033 | NIST Mass Spectrometry Data Center[2] |

| logP (Octanol/Water Partition Coefficient) | 1.952 | Crippen Method (Calculated)[4] |

| Water Solubility (logS) | -2.52 (mol/L) | Crippen Method (Calculated)[4] |

| McGowan's Characteristic Volume (McVol) | 109.800 ml/mol | McGowan Method (Calculated)[4] |

Synthesis of Substituted Pyridines

A generalized workflow for such a synthesis is outlined below.

Applications in Drug Development and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[6] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which facilitates interactions with biological targets and can improve the pharmacokinetic properties of a drug molecule. While there is no specific literature detailing the biological activity of this compound, its structural similarity to other biologically active pyridines suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents.

Research into pyridine derivatives has shown a broad spectrum of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects in certain thioalkyl derivatives of pyridine.[6] Furthermore, more complex molecules incorporating a substituted pyridine ring are being investigated for various conditions, including as anti-trypanosomatid agents.

The general approach in medicinal chemistry involves using a core scaffold, such as a substituted pyridine, and modifying it with various functional groups to optimize its biological activity and drug-like properties.

Safety and Handling

General Precautions:

-

Handle in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, it is crucial to seek immediate medical attention. For spills, evacuate the area, remove all ignition sources, and absorb the spill with an inert material.

Conclusion

This compound is a readily identifiable chemical compound with a clear set of identifiers. While comprehensive experimental data on its physicochemical properties, a specific detailed synthesis protocol, and its direct applications in drug development are not extensively documented in public databases, its identity as a substituted pyridine makes it a compound of interest for medicinal chemists. The general methodologies for synthesizing substituted pyridines and the established importance of the pyridine scaffold in drug discovery provide a solid foundation for its potential use as a synthetic intermediate. Researchers working with this compound should exercise caution and adhere to strict safety protocols, drawing guidance from the safety data of structurally related compounds.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Solubility of 2-Ethyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethyl-3-methylpyridine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes available physicochemical properties, qualitative solubility information of structurally related compounds, and detailed, generalized experimental protocols for the quantitative determination of its solubility.

Introduction to this compound

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₈H₁₁N.[1][2] Its structure, featuring a pyridine ring with ethyl and methyl substituents, influences its physicochemical properties and, consequently, its solubility in various solvents. Understanding its solubility is crucial for applications in chemical synthesis, pharmaceutical development, and materials science, where it may be used as a reagent, intermediate, or building block.

Physicochemical Properties Influencing Solubility:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 1.952 (Computed) | [3] |

| Log₁₀WS (Water Solubility in mol/L) | -2.52 (Computed) | [3] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

The computed LogP value of 1.952 suggests that this compound is more soluble in lipophilic (non-polar) solvents than in water. The computed water solubility (Log₁₀WS = -2.52) further indicates its limited aqueous solubility. The presence of a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, which can enhance solubility in such media.

Qualitative and Expected Solubility Profile

While specific quantitative data for this compound is scarce, the solubility of structurally similar pyridine derivatives provides valuable insights into its expected behavior. Pyridine itself is miscible with a wide range of solvents, including water and hexane.[5][6] However, the addition of alkyl substituents, such as the ethyl and methyl groups in this compound, increases the molecule's hydrophobicity, generally leading to reduced solubility in polar solvents like water and increased solubility in non-polar organic solvents.

Based on the behavior of related compounds like 2-ethyl-6-methylpyridine (B72595) and 5-ethyl-2-methylpyridine, it is anticipated that this compound will be soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether), and aromatic hydrocarbons (benzene, toluene).[7][8] Its solubility in water is expected to be low.[7]

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for the gravimetric method and UV/Vis spectrophotometry, which are commonly employed for solubility determination.

3.1. General Experimental Workflow

The logical workflow for determining the solubility of a compound like this compound involves several key stages, from initial screening to quantitative analysis.

Caption: Logical workflow for solubility determination.

3.2. Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, hexane, toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the experimental temperature until the undissolved solid has settled, leaving a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of solute / volume of supernatant) * 100

Caption: Experimental workflow for the gravimetric method.

3.3. UV/Vis Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for dilutions

Protocol:

-

Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to find λmax.

-

Prepare a Calibration Curve:

-

Create a stock solution of this compound of a known concentration.

-

Perform a series of serial dilutions to obtain several standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

While quantitative solubility data for this compound is not widely published, its physicochemical properties and the behavior of related compounds suggest it is more soluble in organic solvents than in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. lookchem.com [lookchem.com]

- 5. Pyridine [chemeurope.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Substituted Pyridines from Simple Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core methodologies for the synthesis of substituted pyridines from simple, acyclic precursors. Pyridine (B92270) scaffolds are fundamental building blocks in medicinal chemistry and materials science, making their efficient synthesis a critical area of research. This document details four classical named reactions: the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, alongside a discussion of modern approaches such as C-H functionalization and cycloaddition reactions. For each classical method, a detailed reaction mechanism, a summary of quantitative data, and a comprehensive experimental protocol are provided.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2][3] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[2][3] The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring.[2]

Reaction Mechanism

The mechanism of the Hantzsch synthesis can proceed through several pathways. A widely accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde and the other equivalent of the β-ketoester.[4] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[4]

Quantitative Data

The Hantzsch synthesis is versatile, accommodating a wide range of substituents on the aldehyde and the β-ketoester, leading to a diverse array of substituted pyridines with generally good yields.

| Aldehyde (R) | β-Ketoester (R', R'') | Nitrogen Source | Oxidant | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate (B1235776) | NH₄OAc | - | 96 | [2] |

| 2,6-Dichlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | - | 68 | [1] |

| Vanillin | Ethyl acetoacetate | NH₄OAc | - | - | [5] |

| Formaldehyde | Ethyl acetoacetate | NH₄OAc | FeCl₃ | - | [2] |

| Various aromatic aldehydes | Ethyl acetoacetate | NH₄OAc | - | 86-96 | [6] |

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,6-dichlorophenyl)pyridine-3,5-dicarboxylate[1]

Materials:

-

2,6-Dichlorobenzaldehyde (1.76 g, 10 mmol)

-

Ethyl acetoacetate (2.6 mL, 20 mmol)

-

Ammonium acetate (0.8 g, 10 mmol)

-

Diethyl ether

-

Acetone

-

Benzene

Procedure:

-

In a round-bottom flask, combine 2,6-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in a 1:2:1 molar ratio with ethanol as the solvent.

-

Reflux the mixture on a steam bath for approximately one hour, or until the solution turns a reddish-orange color.

-

Cool the reaction mixture in an ice bath to induce precipitation of the solid product.

-

Extract the product with diethyl ether and distill off the excess solvent.

-

Check the purity of the crude product using thin-layer chromatography (TLC).

-

Recrystallize the crude product from a 3:1 solution of acetone-benzene to obtain single crystals suitable for X-ray diffraction analysis. The reported yield is 68%.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process for generating substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7][8][9]

Reaction Mechanism

The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent cyclodehydration to form the aromatic pyridine ring.[7][10] One-pot modifications of this reaction often utilize Brønsted or Lewis acids to catalyze both the Michael addition and the cyclodehydration steps, allowing for milder reaction conditions.[10][11]

Quantitative Data

The Bohlmann-Rahtz synthesis allows for the regiocontrolled synthesis of trisubstituted pyridines. One-pot modifications have expanded its utility and efficiency.

| Enamine/Ketone | Ynone | Catalyst/Solvent | Yield (%) | Reference |

| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid | 86 (in flow) | [12] |

| 1,3-Dicarbonyl/NH₃ | Alkynone | - | Good | [11] |

| Enolizable ketone/NH₄OAc | Ynone | Acetic acid | - | [11] |

| β-aminocrotononitrile | Heterocyclic alkynones | - | Excellent | [11] |

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis[11]

Materials:

-

Enolizable ketone (1.0 equiv)

-

Ynone (1.0-1.2 equiv)

-

Ammonium acetate (5-10 equiv)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the enolizable ketone and the ynone in glacial acetic acid.

-

Add ammonium acetate to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridone derivatives.[13] It typically involves the reaction of a cyanoacetamide or a cyanoacetic ester with a 1,3-diketone or a β-ketoester in the presence of a base.[13][14]

Reaction Mechanism

A proposed mechanism for an advanced, greener version of this reaction using ammonium carbonate in an aqueous medium suggests that the reaction is initiated by the aminolysis of the cyanoacetic ester to cyanoacetamide. This is followed by an aldol-type condensation with the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration of the intermediate yields the final 3-cyano-2-pyridone product.[15]

Quantitative Data

Recent advancements in the Guareschi-Thorpe synthesis have focused on developing more environmentally friendly protocols, achieving high yields in aqueous media.

| Cyano-component | 1,3-Dicarbonyl | Base/Solvent | Yield (%) | Reference |

| Ethyl cyanoacetate | Ethyl acetoacetate | (NH₄)₂CO₃ / H₂O:EtOH | 96 | [14] |

| Cyanoacetamide | Ethyl acetoacetate | (NH₄)₂CO₃ / H₂O:EtOH | 95 | [14] |

| Cyanoacetamide | Acetylacetone | (NH₄)₂CO₃ / H₂O:EtOH | 95 | [14] |

| Cyanoacetamide | Benzoylacetone | (NH₄)₂CO₃ / H₂O:EtOH | 95 | [14] |

| Cyanoacetamide | Trifluoroacetylacetone | (NH₄)₂CO₃ / H₂O:EtOH | 97 | [14] |

Experimental Protocol: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone[16][17]

Materials:

-

Cyanoacetamide

-

Ethyl acetoacetate

-

Potassium hydroxide (B78521) (catalyst)

-

Ethanol (viscous control agent)

-

Concentrated HCl

Procedure:

-

This protocol describes a mechanochemical synthesis performed in a planetary ball mill.

-

Charge the milling container with cyanoacetamide, ethyl acetoacetate, potassium hydroxide, and a small amount of ethanol. The molar ratio of cyanoacetamide to potassium hydroxide should not exceed 1.25:1.

-

Mill the mixture at room temperature for a specified time (e.g., up to 4 hours).

-

After milling, dissolve the resulting solid in water and then acidify with concentrated HCl to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry. The reported yield after milling and aging can exceed 60%.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[16][17] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[16][18]

Reaction Mechanism

The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium (B92312) ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to afford the final substituted pyridine.[16]

Quantitative Data

The Kröhnke synthesis is known for its broad substrate scope and high yields, allowing for the preparation of a wide variety of 2,4,6-trisubstituted pyridines.

| α-Pyridinium Methyl Ketone | α,β-Unsaturated Carbonyl | Conditions | Yield (%) | Reference |

| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc, Acetic acid, reflux | High | [16] |

| from 2-Acetylthiophene | Michael acceptor | Standard conditions | 60 (overall) | [17] |

| from Acetophenone | from Benzaldehyde | NH₄OAc, solvent-free, 100°C | 97 | [16] |

| from various methyl ketones | from various aldehydes | NH₄OAc | - | [17] |

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[18]

Materials:

-

N-Phenacylpyridinium bromide (1.0 equiv)

-

Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

-

Ammonium acetate (10 equiv)

-

Glacial acetic acid

-

Ice water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Modern Methods for Pyridine Synthesis

While classical named reactions remain powerful tools, modern synthetic chemistry has introduced new strategies for pyridine synthesis, often with improved efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[19] Palladium-catalyzed C-H arylation, for example, allows for the direct coupling of pyridines with aryl halides or other arylating agents.[10][19][20]

Experimental Example: Palladium-Catalyzed Intramolecular C-H Arylation [20]

A typical procedure involves heating a pyridine derivative bearing a C-Br bond on an N-aryl moiety with a palladium catalyst (e.g., 10 mol% Pd(OAc)₂) and a ligand (e.g., PPh₃) in the presence of a base (e.g., K₂CO₃) and additives like tetrabutylammonium (B224687) bromide at elevated temperatures (e.g., 110°C). Yields can be significantly improved with the addition of a suitable ligand, reaching up to 94%.[20]

Cycloaddition Reactions

Cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions, provide an elegant route to substituted pyridines.[21][22][23] In this approach, an electron-poor diene (often a nitrogen-containing heterocycle like a 1,2,4-triazine) reacts with an electron-rich dienophile (such as an enamine or ynamine) to form a bicyclic intermediate that then undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N₂) and form the pyridine ring.[24][25]

Experimental Considerations:

The success of these reactions is highly dependent on the electronic properties of the diene and dienophile. The reactions are often performed at elevated temperatures, and the choice of solvent can influence the reaction rate and yield.

Experimental Workflows

The following diagrams illustrate generalized workflows for the classical pyridine syntheses described in this guide.

This guide provides a foundational understanding of key synthetic routes to substituted pyridines. For more specific applications and substrate scopes, consulting the primary literature cited is recommended.

References

- 1. Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 13. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 23. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]

- 25. moodle2.units.it [moodle2.units.it]

An In-depth Technical Guide to the Characterization of Novel Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization of novel pyridine (B92270) derivatives. Pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, necessitating a robust and systematic approach to confirm their structure, purity, and physicochemical properties.

Structural Elucidation: Spectroscopic and Crystallographic Techniques

The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure. A combination of spectroscopic and crystallographic methods is employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pyridine derivatives, ¹H and ¹³C NMR are fundamental.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyridines

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| H-2, H-6 (α) | 8.5 - 9.0 | 148 - 152 | Most deshielded protons due to the inductive effect of the nitrogen atom.[1] |

| H-3, H-5 (β) | 7.0 - 7.8 | 122 - 126 | Least affected by the nitrogen atom. |

| H-4 (γ) | 7.4 - 8.0 | 134 - 138 | Intermediate deshielding.[1] |

| Substituent | Variable | Variable | Dependent on the electronic nature of the substituent. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is standard to obtain singlets for each carbon.

-

Spectral Width: Typically set from 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic FTIR Absorption Frequencies for Functional Groups in Pyridine Derivatives

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |

| C=N (Pyridine ring) | Stretching | 1580 - 1430 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 690 | Strong |

| O-H (Phenolic) | Stretching | 3600 - 3200 (broad) | Medium |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium |

| C=O (Carbonyl) | Stretching | 1750 - 1650 | Strong |

| C≡N (Nitrile) | Stretching | 2260 - 2220 | Medium |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid pyridine derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the Kबीर pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the pyridine derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Introduce the sample solution into the ESI-MS instrument. The solvent is nebulized and ionized, creating charged molecular ions.

-

Data Acquisition: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The most abundant ion is often the protonated molecule [M+H]⁺. The measured m/z value provides the molecular weight of the compound. Fragmentation patterns can also provide structural information.

Single-Crystal X-ray Diffraction (XRD)

For crystalline pyridine derivatives, single-crystal XRD provides the definitive three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry.[2]

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5657(7) |

| b (Å) | 9.1784(5) |

| c (Å) | 15.012(1) |

| β (°) | 98.765(3) |

| Volume (ų) | 1435.6(2) |

| Z | 4 |

| R-factor (%) | 4.5 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the pyridine derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3][4]

Purity and Stability Assessment: Chromatographic and Thermal Techniques

Confirming the purity of a novel pyridine derivative is crucial for its application, especially in drug development. Stability under various conditions is also a key parameter.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic compounds. Reversed-phase HPLC is most commonly used for pyridine derivatives.

Table 4: Example HPLC Method Parameters and Retention Times for Pyridine Isomers

| Compound | Retention Time (min) |

| 2-Aminopyridine | 3.2 |

| 3-Aminopyridine | 4.1 |

| 4-Aminopyridine | 5.5 |

| HPLC Conditions | |

| Column | Mixed-Mode C18/Cation-Exchange |

| Mobile Phase | Acetonitrile/Ammonium (B1175870) Formate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: Retention times are highly dependent on the specific column, mobile phase, and other chromatographic conditions.[5][6][7][8]

Experimental Protocol: Reversed-Phase HPLC

-

Mobile Phase Preparation: Prepare the mobile phase by mixing appropriate ratios of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize the separation of basic pyridine compounds.

-

Standard and Sample Preparation: Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., the mobile phase). Create a series of dilutions for calibration. Dissolve the sample to be analyzed in the mobile phase. Filter all solutions through a 0.45 µm filter.

-

Instrumentation: Equilibrate the HPLC system, including the column (typically a C18 column), with the mobile phase until a stable baseline is achieved.

-

Data Acquisition: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition profile, and phase transitions of a compound.

Table 5: Thermal Analysis Data for a Hypothetical Pyridine Derivative

| Parameter | Technique | Value |

| Onset of Decomposition | TGA | 250 °C |

| Melting Point (Tₘ) | DSC | 150 °C |

| Enthalpy of Fusion (ΔHբ) | DSC | 25 J/g |

Experimental Protocol: TGA and DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the pyridine derivative into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

-

Instrumentation: Place the sample pan and an empty reference pan into the instrument.

-

TGA Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the change in mass as a function of temperature.

-

DSC Data Acquisition: Heat the sample and reference pans at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

-

Data Analysis: The TGA thermogram shows the temperatures at which mass loss occurs. The DSC thermogram reveals the temperatures of melting, crystallization, and other phase transitions, as well as their associated enthalpy changes.[9]

Advanced Characterization: Computational and Integrated Approaches

Computational chemistry and integrated analytical workflows provide deeper insights into the properties and potential applications of novel pyridine derivatives.

Computational Chemistry

Density Functional Theory (DFT) calculations can predict molecular geometries, spectroscopic properties (NMR, IR), and electronic properties, which can aid in the interpretation of experimental data. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent derivatives.[10][11][12][13]

Integrated Characterization Workflow

A systematic and integrated approach is essential for the comprehensive characterization of novel pyridine derivatives. The following diagrams illustrate key workflows and logical relationships.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

- 10. wjpsonline.com [wjpsonline.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Ethyl-3-methylpyridine: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 2-Ethyl-3-methylpyridine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the known effects of structurally related pyridine (B92270) derivatives. The information presented is intended to guide future research and is not indicative of established biological functions.

Introduction

Pyridine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] The nitrogen atom in the pyridine ring is a key feature that contributes to the pharmacological profile of many drugs.[2] this compound, a simple alkylated pyridine, has a chemical structure that suggests it may share biological activities with other members of this family. This technical guide will explore the potential antioxidant, neuroactive, and antimicrobial properties of this compound by examining the activities of analogous compounds. Detailed experimental protocols are provided to facilitate the investigation of these potential activities.

Potential Biological Activities

Antioxidant Activity

Rationale for Potential Activity: Hydroxypyridine derivatives are known to possess significant antioxidant and radical scavenging properties.[3][4] This activity is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. While this compound lacks a hydroxyl group, the electronic properties of the pyridine ring and the alkyl substituents may confer some capacity to scavenge free radicals. The antioxidant activity of related 3-hydroxypyridine (B118123) analogues like mexidol and emoxipin has been demonstrated to involve interaction with iron ions and scavenging of reactive oxygen species.[5]

Proposed Investigational Workflow:

Figure 1: Proposed workflow for evaluating the antioxidant activity of this compound.

Neuroactivity

Rationale for Potential Activity: The pyridine scaffold is a common feature in many neuroactive compounds.[2][6] Derivatives of pyridine have been shown to exhibit a range of effects on the central nervous system, including anticonvulsant, anxiolytic, sedative, and antidepressant activities.[1][6] For instance, certain thioalkyl derivatives of pyridine have demonstrated significant anxiolytic and anticonvulsant properties.[1] The structural similarity of this compound to these neuroactive molecules suggests that it may also interact with targets in the central nervous system. However, it is also important to consider potential neurotoxicity, as some pyridine derivatives, like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are known neurotoxins.[7]

Proposed Signaling Pathway for Investigation (Hypothetical):

Figure 2: Hypothetical signaling pathway for the neuroactivity of this compound.

Antimicrobial Activity

Rationale for Potential Activity: Alkylated pyridines have been investigated for their antimicrobial properties.[8] Some 3-alkylpyridine alkaloids isolated from marine sponges have shown modest antibiotic activity against Gram-positive bacteria.[9] Furthermore, various synthetic pyridine derivatives have exhibited good to strong antimicrobial activity against a range of microbial strains.[10] The lipophilic nature of the ethyl and methyl groups on this compound may facilitate its interaction with microbial cell membranes, a common mechanism of action for antimicrobial agents.

Quantitative Data from Structurally Similar Compounds

Direct quantitative data for this compound is not available. The following tables summarize data for related pyridine derivatives to provide a reference for potential efficacy.

Table 1: Antioxidant Activity of Hydroxypyridinone Derivatives

| Compound | DPPH Radical Scavenging IC50 (μM) | Reference |

| Compound Va | 708.62 | [3] |

| Compound Vb | > 1000 | [3] |

| Ascorbic Acid | < 10 | [3] |

Table 2: Neurotropic Activity of Pyridine Derivatives

| Compound Class | Observed Effect | Reference |

| Thioalkyl Pyridines | Anxiolytic, Anticonvulsant | [1] |

| Pyrano[3,4-c]pyridines | Anticonvulsant, Anxiolytic, Antidepressant | [6] |

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (B145695)

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.[11]

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.[12]

-

Include a control containing 50 µL of methanol and 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance at 517 nm using a spectrophotometer.[11]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[11]

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.[11]

ABTS Radical Cation Decolorization Assay

Objective: To further assess the radical scavenging ability of this compound using a different radical source.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Ethanol or Phosphate-Buffered Saline (PBS)

-

This compound

-

Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

-

To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours.[11]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-